molecular formula C20H23ClO5 B13850490 (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13850490
M. Wt: 378.8 g/mol
InChI Key: NOXMBBQOYPMPER-WTGUMLROSA-N
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Description

(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with a chlorinated phenyl group and an ethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Attachment of the Ethoxybenzyl Moiety: This can be done through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The chlorinated phenyl group can be reduced to a phenyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(carboxymethyl)tetrahydrofuran-3,4-diol.

    Reduction: Formation of (2S,3R,4S,5R)-2-(3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2S,3R,4S,5R)-2-(4-Chloro-3-(4-propoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2S,3R,4S,5R)-2-(4-Chloro-3-(4-butoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The uniqueness of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific substitution pattern. The presence of the ethoxy group differentiates it from similar compounds and may impart distinct chemical and biological properties.

Properties

Molecular Formula

C20H23ClO5

Molecular Weight

378.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H23ClO5/c1-2-25-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)21)20-19(24)18(23)17(11-22)26-20/h3-8,10,17-20,22-24H,2,9,11H2,1H3/t17-,18-,19-,20+/m1/s1

InChI Key

NOXMBBQOYPMPER-WTGUMLROSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)CO)O)O)Cl

Origin of Product

United States

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